Cas no 143159-04-0 (6,7-Dimethoxy-2-methylquinoxaline)

6,7-Dimethoxy-2-methylquinoxaline Chemical and Physical Properties
Names and Identifiers
-
- Quinoxaline,6,7-dimethoxy-2-methyl-
- 6,7-dimethoxy-2-methylquinoxaline
- 6,7-Dmomq
- BGWJSTZPSPZPFY-UHFFFAOYSA-N
- 143159-04-0
- SCHEMBL1401366
- 2-Methyl-6,7-dimethoxyquinoxaline
- DTXSID90162328
- 6,7-Dimethoxy-2-methyl-chinoxalin
- 2-Methyl-6, 7-dimethoxyquinoxaline
- Quinoxaline, 6,7-dimethoxy-2-methyl-
- DTXCID9084819
- DB-333312
- 6,7-Dimethoxy-2-methylquinoxaline
-
- Inchi: InChI=1S/C11H12N2O2/c1-7-6-12-8-4-10(14-2)11(15-3)5-9(8)13-7/h4-6H,1-3H3
- InChI Key: BGWJSTZPSPZPFY-UHFFFAOYSA-N
- SMILES: COC1=C(OC)C=C2C(N=CC(C)=N2)=C1
Computed Properties
- Exact Mass: 204.08996
- Monoisotopic Mass: 204.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: nothing
- Topological Polar Surface Area: 44.2Ų
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- PSA: 44.24
6,7-Dimethoxy-2-methylquinoxaline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM221944-10g |
6,7-Dimethoxy-2-methylquinoxaline |
143159-04-0 | 97% | 10g |
$779 | 2021-08-04 | |
Alichem | A449038835-5g |
6,7-Dimethoxy-2-methylquinoxaline |
143159-04-0 | 97% | 5g |
663.30 USD | 2021-06-15 | |
Chemenu | CM221944-1g |
6,7-Dimethoxy-2-methylquinoxaline |
143159-04-0 | 97% | 1g |
$*** | 2023-03-30 | |
TRC | D460690-10mg |
6,7-Dimethoxy-2-methylquinoxaline |
143159-04-0 | 10mg |
$ 184.00 | 2023-09-07 | ||
Chemenu | CM221944-25g |
6,7-Dimethoxy-2-methylquinoxaline |
143159-04-0 | 97% | 25g |
$1246 | 2021-08-04 | |
Alichem | A449038835-25g |
6,7-Dimethoxy-2-methylquinoxaline |
143159-04-0 | 97% | 25g |
1,704.48 USD | 2021-06-15 | |
Alichem | A449038835-10g |
6,7-Dimethoxy-2-methylquinoxaline |
143159-04-0 | 97% | 10g |
1,115.55 USD | 2021-06-15 | |
TRC | D460690-100mg |
6,7-Dimethoxy-2-methylquinoxaline |
143159-04-0 | 100mg |
$ 1455.00 | 2023-09-07 | ||
Chemenu | CM221944-5g |
6,7-Dimethoxy-2-methylquinoxaline |
143159-04-0 | 97% | 5g |
$520 | 2021-08-04 |
6,7-Dimethoxy-2-methylquinoxaline Related Literature
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
Additional information on 6,7-Dimethoxy-2-methylquinoxaline
Comprehensive Analysis of 6,7-Dimethoxy-2-methylquinoxaline (CAS No. 143159-04-0): Properties, Applications, and Research Insights
6,7-Dimethoxy-2-methylquinoxaline (CAS No. 143159-04-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. As a derivative of quinoxaline, this compound exhibits a dimethoxy-substituted aromatic ring coupled with a methyl group, which enhances its reactivity and binding affinity in biological systems. Researchers are increasingly exploring its potential as a key intermediate in drug discovery, particularly for targeting enzyme inhibition and receptor modulation.
In recent years, the demand for high-purity 6,7-Dimethoxy-2-methylquinoxaline has surged, driven by its applications in organic synthesis and material science. A trending topic in scientific forums revolves around its role in developing fluorescent probes for cellular imaging, a hotspot aligned with advancements in bioimaging technologies. Users frequently search for "synthesis methods for 143159-04-0" or "6,7-Dimethoxy-2-methylquinoxaline solubility," reflecting practical concerns in laboratory workflows.
The compound’s physicochemical properties—such as a molecular weight of 204.23 g/mol and a logP value indicative of moderate lipophilicity—make it suitable for cross-disciplinary applications. For instance, its stability under acidic conditions has been leveraged in designing pH-sensitive drug delivery systems, a niche yet growing area in nanomedicine. SEO-optimized queries like "143159-04-0 NMR spectrum" or "quinoxaline derivatives in catalysis" highlight user interest in analytical data and catalytic utility.
From a synthetic chemistry perspective, 6,7-Dimethoxy-2-methylquinoxaline serves as a precursor for complex heterocycles, with recent studies focusing on its cyclization reactions to yield fused polycyclic compounds. This aligns with the broader trend of "green chemistry," where researchers seek solvent-free or energy-efficient routes to synthesize such intermediates. Notably, patents involving this compound often cite its utility in crop protection agents, addressing global concerns about sustainable agriculture.
Quality control remains a critical discussion point, as evidenced by searches for "CAS 143159-04-0 HPLC analysis." Reputable suppliers emphasize ≥98% purity standards, ensuring consistency for high-throughput screening in drug development. Furthermore, the compound’s spectral data (IR, MS, and 13C NMR) are frequently requested, underscoring its importance in structural validation workflows.
In conclusion, 6,7-Dimethoxy-2-methylquinoxaline (CAS No. 143159-04-0) exemplifies the intersection of fundamental research and applied science. Its versatility—from medicinal chemistry to advanced materials—positions it as a compound of enduring relevance. Future studies may explore its electrochemical properties or bioconjugation techniques, areas ripe for innovation and aligned with user-driven inquiries in academic and industrial settings.
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